molecular formula C8H7BrN2O B1610904 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 64942-87-6

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B1610904
CAS No.: 64942-87-6
M. Wt: 227.06 g/mol
InChI Key: RMXWWJQHIWXRIT-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the bromination of a precursor naphthyridine compound. Common synthetic routes may include:

    Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions.

    Cyclization Reactions: Forming the naphthyridine ring through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts are tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Similar structure with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXWWJQHIWXRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498349
Record name 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-87-6
Record name 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(6-Bromo-pyridin-2-ylamino)propionic acid (5.0 g) was combined with Eaton's reagent (100 mL) in a ratio of 5 g 3-(6-bromo-pyridin-2-ylamino)propionic acid per 100 mL Eaton's reagent. The resulting mixture was heated at 75° C. for 2.5 hours. Ice cold water (50 mL) was added to the reaction mixture, followed by aqueous NaOH (50% w/w) to pH 12. The mixture was then extracted twice with ethyl acetate (200 mL) and the combined organic phases were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The mixture was purified by silica gel chromatography using a gradient of 0-80% ethyl acetate/hexane as the eluting solvent to give the title compound as a yellow solid (34% yield). M.p. 196-197° C., LCMS: m/z=227.26 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 2.57 (t, J=7.2 Hz, 2H), 3.34-3.49 (m, 2H), 6.80 (d, J=8.0 Hz, 1H), 7.74 (d, J=8.0 Hz, 1H), 7.96 (bs, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ice
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Reactant of Route 6
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

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